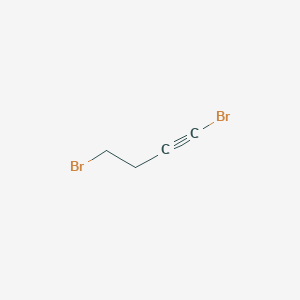

1,4-Dibromobut-1-yne

Description

BenchChem offers high-quality 1,4-Dibromobut-1-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromobut-1-yne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H4Br2 |

|---|---|

Molecular Weight |

211.88 g/mol |

IUPAC Name |

1,4-dibromobut-1-yne |

InChI |

InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,3H2 |

InChI Key |

YXNWTVSQTHQWJG-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)C#CBr |

Origin of Product |

United States |

Foundational & Exploratory

1,4-dibromobut-1-yne CAS number and structural identifiers

An In-Depth Technical Guide to 1,4-Dibromobut-1-yne: Structural Identifiers, Orthogonal Reactivity, and Synthetic Methodologies

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. 1,4-dibromobut-1-yne is a highly versatile, bifunctional scaffold characterized by two distinct reactive sites: an electrophilic 1-bromoalkyne moiety and a primary alkyl bromide. This unique structural topology allows for orthogonal reactivity—enabling sequential, site-selective modifications without the need for tedious protection-deprotection strategies.

This whitepaper provides a comprehensive technical analysis of 1,4-dibromobut-1-yne, detailing its core structural identifiers, physicochemical properties, and field-proven protocols for its synthesis and downstream application in cross-coupling methodologies.

Core Structural Identifiers & Physicochemical Properties

Accurate structural identification is the foundation of reproducible chemical research. The presence of both

| Property | Value |

| IUPAC Name | 1,4-dibromobut-1-yne |

| CAS Number | 91219-60-2 |

| Molecular Formula | C₄H₄Br₂ |

| Molecular Weight | 211.88 g/mol |

| SMILES | BrCCC#CBr |

| InChIKey | YXNWTVSQTHQWJG-UHFFFAOYSA-N |

| PubChem CID | 13249148 |

| Topological Polar Surface Area | 0 Ų |

| Physical State | Liquid (typically handled as a solution) |

Mechanistic Synthesis: Silver-Catalyzed Bromination

Expertise & Experience: The synthesis of 1-bromoalkynes from terminal alkynes requires precision. Traditional bromination utilizing molecular bromine (Br₂) often results in unwanted electrophilic addition across the

Silver-catalyzed bromination of 4-bromobut-1-yne to yield 1,4-dibromobut-1-yne.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system, incorporating real-time monitoring and spectroscopic confirmation to ensure synthetic integrity.

-

Preparation & Solvation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobut-1-yne (10.0 mmol) in anhydrous acetone (50 mL) to achieve a ~0.2 M concentration.

-

Causality: Acetone is selected as the solvent because it provides excellent solubility for NBS and stabilizes the polar transition states during acetylide formation.

-

-

Catalyst Addition: Add silver nitrate (AgNO₃, 1.0 mmol, 10 mol%) to the stirring solution. Immediately shield the reaction flask from ambient light using aluminum foil.

-

Causality: Silver salts are highly photosensitive. Light exposure induces the reduction of Ag⁺ to Ag⁰, which destroys the catalyst and promotes unwanted radical background reactions.

-

-

Electrophile Introduction: Introduce N-bromosuccinimide (NBS, 11.0 mmol, 1.1 equiv) in three equal portions over a 15-minute window.

-

Causality: Portion-wise addition controls the exothermic nature of the reaction and prevents localized over-concentration of the bromonium ion, thereby suppressing side reactions.

-

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature (20–25 °C) for 2–4 hours. Monitor the progression via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Validation: The target product will elute faster (higher

value) than the starting material due to the substitution of the polar, hydrogen-bonding terminal alkyne proton with a lipophilic bromine atom.

-

-

Workup & Isolation: Quench the reaction with deionized water (50 mL) to dissolve the succinimide byproduct. Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Spectroscopic Validation: Confirm product formation via ¹H NMR spectroscopy. The complete disappearance of the terminal alkyne triplet at ~2.0 ppm is the definitive indicator of a successful and complete transformation.

Orthogonal Reactivity & Advanced Applications

The strategic value of 1,4-dibromobut-1-yne in drug development lies in its orthogonal reactivity. The two bromine atoms exist in vastly different electronic environments, allowing researchers to functionalize the molecule directionally.

-

Pathway A (C-sp Bromide): The 1-bromoalkyne moiety is highly primed for transition-metal-catalyzed cross-couplings. For instance, it can undergo a modified Cadiot-Chodkiewicz coupling with terminal alkynes in the presence of Copper(I) Iodide to synthesize unsymmetrical 1,3-diynes—a motif frequently found in biologically active natural products and organic materials [2, 3].

-

Pathway B (C-sp³ Bromide): The primary alkyl bromide is an excellent electrophile for classical S_N2 nucleophilic substitutions. It can be readily displaced by azides, amines, or thiolates, making it an ideal linker component for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

Orthogonal reactivity pathways for 1,4-dibromobut-1-yne enabling modular synthesis.

Safety, Handling, and Storage

As with many halogenated alkynes, 1,4-dibromobut-1-yne requires strict handling protocols to ensure laboratory safety and chemical stability:

-

Storage: Store neat or in a stabilized solution at 2–8 °C. The compound must be kept in an amber vial or wrapped in aluminum foil to prevent light-induced degradation.

-

Handling: Bromoalkynes can act as alkylating agents and mild lachrymators. All manipulations must be performed inside a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety goggles.

References

Solubility of 1,4-dibromobut-1-yne in polar aprotic solvents

Technical Assessment: Solubility and Stability of 1,4-Dibromobut-1-yne in Polar Aprotic Media

Executive Summary This technical guide provides a comprehensive assessment of the solubility and stability of 1,4-dibromobut-1-yne (CAS: 91219-60-2) in polar aprotic solvents. While the compound exhibits high theoretical solubility in solvents such as DMSO, DMF, and Acetonitrile due to favorable dipole-dipole interactions, its chemical stability is the limiting factor for long-term storage or high-temperature applications. This guide details the physicochemical basis for these properties, identifies specific degradation risks (e.g., Kornblum oxidation, nucleophilic substitution), and provides validated protocols for empirical determination.

Part 1: Physicochemical Profile & Solubility Mechanism

1.1 Structural Analysis 1,4-dibromobut-1-yne is a bifunctional electrophile characterized by two distinct reactive centers:

-

Terminal Bromoalkyne (

): A polarized bond susceptible to cross-coupling (e.g., Cadiot-Chodkiewicz) and nucleophilic attack. -

Primary Alkyl Bromide (

): A classic electrophile highly susceptible to

-

Formula:

-

Predicted LogP: ~2.6 (Lipophilic, but polarizable)

-

Physical State: Liquid or low-melting solid (Ambient conditions).

1.2 Solvation Mechanism in Polar Aprotic Media Polar aprotic solvents (DMSO, DMF, MeCN) are ideal for dissolving 1,4-dibromobut-1-yne because they possess high dielectric constants and large dipole moments but lack a hydrogen-bond donor network.

-

Dipole-Dipole Interaction: The electronegative bromine atoms and the pi-electron cloud of the alkyne create local dipoles. The sulfoxide (DMSO) or amide (DMF) dipoles align with these regions, energetically stabilizing the molecule in solution.

-

Absence of "Caging": Unlike protic solvents (water, alcohols), aprotic solvents do not form tight hydrogen-bond cages around the bromide leaving groups if they dissociate, making the dissolved species highly reactive (nucleophilic enhancement of reagents, but also instability of the substrate).

Table 1: Predicted Solubility Profile

| Solvent | Type | Predicted Solubility | Primary Interaction | Stability Risk |

| Acetonitrile (MeCN) | Polar Aprotic | High (>100 mg/mL) | Dipole-Dipole | Low (Recommended for storage) |

| DMSO | Polar Aprotic | High (>100 mg/mL) | Strong Dipole-Dipole | High (Oxidation risk over time) |

| DMF | Polar Aprotic | High (>100 mg/mL) | Dipole-Dipole | Moderate (Hydrolysis/Aminolysis at high T) |

| THF | Non-polar Aprotic | High | Dispersion/Weak Dipole | Low |

| Water | Polar Protic | Insoluble | Hydrophobic Effect | N/A |

Part 2: Stability & Reactivity Risks

The critical challenge with 1,4-dibromobut-1-yne in polar aprotic solvents is not dissolution, but degradation .

2.1 The DMSO Risk: Kornblum Oxidation Dimethyl sulfoxide (DMSO) is not chemically inert toward primary alkyl halides. The oxygen atom of DMSO is nucleophilic.[3] Upon prolonged storage or heating (>60°C), DMSO can displace the primary bromide at the C4 position, forming an alkoxysulfonium salt. This intermediate decomposes in the presence of base (even weak bases) to form an aldehyde.

2.2 The DMF Risk: Vilsmeier-Type Reactivity At elevated temperatures, DMF can decompose to form dimethylamine, which acts as a nucleophile, displacing the bromine to form tertiary amines. Additionally, the formyl group can participate in Vilsmeier-Haack-type formylations if activated.

2.3 Bromoalkyne Instability

The

Caption: Stability pathways of 1,4-dibromobut-1-yne in various polar aprotic solvents. Acetonitrile offers the highest stability profile.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to establish precise solubility limits (

-

Preparation: Weigh approximately 100 mg of 1,4-dibromobut-1-yne into a 4 mL chemically resistant glass vial (borosilicate).

-

Solvent Addition: Add the target solvent (DMSO, DMF, or MeCN) in 100

L increments at 25°C. -

Equilibration: Vortex for 30 seconds after each addition. If the solid/liquid dissolves completely, record the volume.

-

Saturation: If undissolved material remains after 1 mL total solvent, place the vial in a shaker at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.22

m PTFE syringe filter (nylon filters may degrade in DMSO). -

Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (210 nm) or GC-FID against a standard curve.

Protocol B: Stability Monitoring via H-NMR

Use this protocol to validate solvent compatibility prior to scale-up.

-

Sample Prep: Dissolve 10 mg of 1,4-dibromobut-1-yne in 0.6 mL of deuterated solvent (

-DMSO, -

T0 Acquisition: Immediately acquire a proton NMR spectrum (scan range -1 to 12 ppm).

-

Key Signals: Look for the triplet of the

(~3.5-3.8 ppm) and the triplet of the propargylic

-

-

Incubation: Store the NMR tube at the intended reaction temperature (e.g., 25°C or 50°C).

-

Monitoring: Acquire spectra at T=1h, T=4h, and T=24h.

-

Analysis:

-

In

-DMSO: Watch for the emergence of an aldehyde proton (~9.5-9.8 ppm) or shifts in the -

In

-DMF: Watch for

-

Part 4: Safety & Handling

-

Hazards: 1,4-dibromobut-1-yne is a halogenated alkyne. It is a potential lachrymator and vesicant (blistering agent). Handle only in a fume hood.

-

Energetic Potential: As a haloalkyne, it possesses high energy. Avoid concentrating to dryness with heat. Avoid contact with metals (Copper, Silver) unless part of a controlled catalytic cycle, as explosive acetylides (if de-brominated) or halo-acetylides can form.

-

Waste: Dispose of DMSO/DMF solutions as halogenated organic waste. Do not mix with strong oxidizers.

References

-

PubChem. (n.d.). 1,4-dibromobut-1-yne (Compound).[1][2][8] National Library of Medicine. Retrieved from [Link]

-

Kornblum, N., et al. (1959).[7] A New and Selective Method of Oxidation.[7] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[7] Journal of the American Chemical Society.[7] (Fundamental mechanism for alkyl bromide instability in DMSO).

-

Li, W., et al. (2007).[9] Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates. Journal of Organic Chemistry. (Demonstrates DMSO reactivity with halo-compounds). Retrieved from [Link]

-

Wu, J., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules. (Context for 1-bromoalkyne usage and stability in cross-coupling). Retrieved from [Link]

Sources

- 1. 1,4-Dibromobut-1-yne | C4H4Br2 | CID 13249148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. m.youtube.com [m.youtube.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]

Mechanistic Divergence and Synthetic Utility of 1,4-Dibromobutyne Isomers: A Technical Guide

Executive Summary

In advanced organic synthesis and drug development, the strategic selection of bifunctional electrophiles dictates the efficiency of complex molecule assembly. The isomers 1,4-dibromobut-1-yne and 1,4-dibromobut-2-yne share the identical molecular formula (

Structural and Physicochemical Profiling

The fundamental reactivity of these isomers is governed by the hybridization states of their carbon-bromine bonds. Table 1 summarizes their core physicochemical profiles.

Table 1: Comparative Physicochemical Data of 1,4-Dibromobutyne Isomers

| Property | 1,4-dibromobut-1-yne | 1,4-dibromobut-2-yne |

| PubChem CID | [1] | [2] |

| Molecular Formula | ||

| Molecular Weight | 211.88 g/mol | 211.88 g/mol |

| Structural Class | Terminal Alkyne (1-bromoalkyne) | Internal Alkyne (Symmetric) |

| Electrophilic Sites | C(sp)-Br and C(sp³)-Br | Two C(sp³)-Br (Bis-Propargylic) |

| Primary Reactivity | Cross-coupling, Orthogonal | Double |

Causality of Electron Distribution

-

1,4-dibromobut-2-yne features two identical propargylic bromides. The adjacent alkyne

-system stabilizes the -

1,4-dibromobut-1-yne possesses a C(sp)-Br bond and a C(sp³)-Br bond. The C(sp)-Br bond is shorter and stronger due to the 50% s-character of the sp-hybridized carbon, rendering it inert to standard nucleophilic

attack but highly susceptible to transition-metal-catalyzed oxidative addition. The C4 position is a standard primary alkyl bromide, enabling sequential, orthogonal functionalizations[4].

Mechanistic Divergence in Reactivity

1,4-Dibromobut-2-yne: Bis-Propargylic Activation and Annulation

Because both electrophilic sites are highly activated, 1,4-dibromobut-2-yne is the premier choice for synthesizing 5-membered and 6-membered heterocycles. When exposed to primary amines, the initial

1,4-Dibromobut-1-yne: Orthogonal Reactivity and Bifunctionalization

The asymmetry of 1,4-dibromobut-1-yne allows chemists to treat the molecule as a programmable scaffold.

-

Site 1 (Alkynyl Bromide): Undergoes Cadiot-Chodkiewicz or Sonogashira-type cross-coupling in the presence of Cu(I) or Pd/Cu catalysts to form unsymmetrical diynes[6].

-

Site 2 (Alkyl Bromide): Remains untouched during metal catalysis, preserving it for a subsequent nucleophilic substitution (e.g., azidation, amination, or thiolation).

Mechanistic divergence of 1,4-dibromobutyne isomers based on electrophilic sites.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are grounded in mechanistic causality.

Protocol A: Synthesis of N-Substituted Pyrrolines from 1,4-Dibromobut-2-yne

This protocol leverages the bis-propargylic nature of the 2-yne isomer to construct a rigid heterocycle, a common motif in peptidomimetics.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of primary amine (e.g., aniline) in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that strips the solvation shell from the nucleophile, drastically accelerating the

kinetics. -

Base Addition: Add 3.0 equivalents of anhydrous

. Causality: The inorganic base acts as an acid sponge to neutralize the 2 equivalents of HBr generated, preventing the protonation and subsequent deactivation of the primary amine nucleophile. -

Electrophile Addition: Dropwise add 1.1 equivalents of 1,4-dibromobut-2-yne at 0 °C, then warm to 60 °C for 12 hours.

-

Self-Validation (NMR Tracking): The reaction is complete when

-NMR of an aliquot shows the disappearance of the propargylic

Protocol B: Orthogonal Functionalization of 1,4-Dibromobut-1-yne

This workflow demonstrates the programmable nature of the 1-yne isomer, creating an azido-diyne suitable for Click-chemistry (CuAAC) applications.

Step-by-Step Methodology:

-

Step 1: Cadiot-Chodkiewicz Coupling (Alkynyl-Br Activation)

-

Suspend CuCl (5 mol%) and hydroxylamine hydrochloride (10 mol%) in n-butylamine. Causality: Hydroxylamine acts as a mild reducing agent, ensuring the copper catalyst remains in the active Cu(I) oxidation state and does not oxidize to Cu(II), which would trigger unwanted alkyne homocoupling (Glaser coupling).

-

Add 1.0 eq of a terminal alkyne (e.g., phenylacetylene) and 1.0 eq of 1,4-dibromobut-1-yne. Stir at 25 °C for 4 hours.

-

Validation: TLC will show complete consumption of the 1-bromoalkyne. The C4-alkyl bromide remains entirely unreacted.

-

-

Step 2: Nucleophilic Substitution (Alkyl-Br Activation)

-

Isolate the intermediate (1-bromo-6-phenylhexa-1,3-diyne derivative).

-

Dissolve in DMSO and add 1.5 eq of Sodium Azide (

). Heat to 60 °C for 12 hours. -

Validation: IR spectroscopy will confirm success via the appearance of a strong, sharp azide stretch at ~2100

.

-

Step-by-step orthogonal functionalization workflow of 1,4-dibromobut-1-yne.

Applications in Drug Development & Materials Science

The distinct reactivity profiles of these isomers dictate their end-use in translational science:

-

1,4-dibromobut-2-yne in Pharmaceuticals: Primarily utilized as a linchpin for synthesizing rigidified polycyclic networks. It is a critical precursor in the synthesis of antifungal agents (e.g., terbinafine analogs) and tremorine derivatives. Its ability to undergo double alkylation makes it ideal for generating piperazine and pyrroline cores essential for targeted covalent inhibitors[7].

-

1,4-dibromobut-1-yne in Chemical Biology: The orthogonal nature of this isomer is heavily exploited in the synthesis of complex lipid probes and photoaffinity labels. By sequentially coupling a fluorophore to the alkyne and an azide to the alkyl bromide, researchers can generate highly specific bifunctional probes for in vitro cellular imaging and proteomic profiling.

References

-

National Center for Biotechnology Information. "1,4-Dibromobut-1-yne | C4H4Br2 | CID 13249148" PubChem. URL: [Link]

-

National Center for Biotechnology Information. "1,4-Dibromo-2-butyne | C4H4Br2 | CID 75205" PubChem. URL: [Link]

-

Organic Syntheses. "Synthesis of terminal 1,3-diynes via sonogashira coupling" Organic Syntheses. URL: [Link]

-

RSC Publishing. "Highly efficient synthesis of unsymmetrical 1,3-diynes from organoalane reagents and alkynyl bromides mediated by a nickel catalyst" RSC Advances. URL: [Link]

-

ACS Publications. "New Pincer CC′C Complexes of Nickel(II) via Chloronickelation of Alkyne-Bearing N-Heterocyclic Carbenes" Organometallics. URL: [Link]

Sources

- 1. 1,4-Dibromobut-1-yne | C4H4Br2 | CID 13249148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dibromo-2-butyne | C4H4Br2 | CID 75205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Safety data sheet (SDS) and handling precautions for 1,4-dibromobut-1-yne

Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for 1,4-Dibromobut-1-yne

CAS Number: 91219-60-2 Formula: C₄H₄Br₂ Molecular Weight: 211.88 g/mol Structure: Br–C≡C–CH₂–CH₂–Br[1]

Part 1: Executive Summary & Risk Profile

Status: High-Energy Research Intermediate Primary Hazard: Shock Sensitivity & Alkylating Potential

As a Senior Application Scientist, I must clarify a critical distinction often missed in automated databases: 1,4-dibromobut-1-yne is NOT 1,4-dibromobutane. While the latter is a stable liquid used in bulk synthesis, the former contains a 1-bromoalkyne (Br–C≡C–) motif. This functional group imparts significant instability.

Low molecular weight 1-bromoalkynes are notoriously sensitive to shock, friction, and heat. They are high-energy electrophiles used primarily in Cadiot-Chodkiewicz couplings or transition-metal catalyzed cross-couplings. Consequently, this compound must be handled as a potential explosive and a potent alkylating agent .

Core Directive: Treat this material with the same rigor as an azide or diazonium salt. All protocols below are designed to mitigate the risk of deflagration and severe chemical burns.

Part 2: Hazard Identification (Derived GHS Classification)

Note: No harmonized GHS classification exists for this specific CAS. The following is a derived classification based on Structure-Activity Relationship (SAR) analysis of the 1-bromoalkyne and primary alkyl bromide pharmacophores.

GHS Label Elements

-

Signal Word: DANGER

-

Pictograms:

- (Unstable Explosive)

- (Acute Toxicity)

- (Mutagen/Carcinogen)

Hazard Statements (H-Codes)

| Code | Classification | Scientific Rationale |

| H204 | Fire or projection hazard | The Br–C≡C– bond is weak and energy-rich. Homolytic cleavage can trigger rapid decomposition. |

| H301 | Toxic if swallowed | Primary alkyl bromides are rapidly absorbed and metabolized to reactive intermediates. |

| H314 | Causes severe skin burns | Alkylating agents covalently bind to dermal proteins, causing delayed but deep necrosis. |

| H341 | Suspected of causing genetic defects | Primary alkyl halides are direct-acting mutagens (DNA alkylation). |

| H335 | May cause respiratory irritation | High volatility of low-MW haloalkynes leads to lachrymatory vapor. |

Part 3: Handling & Storage Protocols

The "Cold-Chain" Protocol

The primary degradation pathway for 1,4-dibromobut-1-yne is thermal polymerization or disproportionation, which can become autocatalytic.

-

Storage: Must be stored at -20°C or lower.

-

Stabilization: Store under Argon. Avoid Nitrogen if traces of moisture are suspected (Argon is heavier and provides a better blanket).

-

Container: Teflon-lined screw cap vials. Do not use ground glass joints for long-term storage; the material can seize the joint, and the friction of opening it can trigger detonation.

Experimental Setup (The "Blast Shield" Rule)

Any reaction involving >500 mg of this intermediate requires a blast shield.

-

Solvent Selection: Never concentrate to dryness. Always keep the material in solution (e.g., Et₂O, THF, or DCM) whenever possible. The pure oil/solid is significantly more shock-sensitive.

-

Tooling: Use Teflon-coated spatulas only. Metal spatulas can create "hot spots" of friction or initiate metal-catalyzed decomposition (especially with Copper or Iron tools).

-

Light Protection: The C-Br bond is photolabile. Wrap all vessels in aluminum foil.

Workflow Decision Tree

Figure 1: Decision logic for safe handling. Note the strict separation of pure material handling versus solution phase.

Part 4: Emergency Response & Disposal

Spill Management

Do not wipe up with paper towels. Paper towels provide a high surface area for rapid evaporation and potential spontaneous ignition if the material acts as an oxidizer.

-

Evacuate: Clear the immediate area.

-

Dilute: Gently pour cold Dichloromethane (DCM) over the spill to desensitize it.

-

Quench: Add a solution of 10% Sodium Thiosulfate or Sodium Bisulfite . This reduces the active bromine species.

-

Absorb: Use vermiculite or sand. Do not use organic absorbents (sawdust).

Fire Fighting

-

Media: CO₂ or Dry Chemical. Water may hydrolyze the compound to release HBr (corrosive gas).

-

Explosion Risk: If the fire involves the pure compound, evacuate to a safe distance (blast radius). Do not attempt to fight the fire manually if the container is heated.

Disposal Workflow

Never dispose of 1,4-dibromobut-1-yne directly into waste drums. It may react with other waste streams (e.g., azides, metals) to form detonators.

-

Quench Protocol: Stir the material with ethanolic KOH (carefully) or sodium thiosulfate overnight to destroy the C-Br bonds.

-

Verification: Check pH and TLC to ensure complete consumption before adding to the halogenated waste stream.

Figure 2: Emergency response workflow emphasizing desensitization before cleanup.[2]

Part 5: Physicochemical Properties (Estimated)

| Property | Value | Notes |

| Physical State | Pale yellow to orange oil | Darkens upon decomposition. |

| Boiling Point | ~70-80°C (at 1 mmHg) | Do not distill at atmospheric pressure. Explosion hazard. |

| Density | ~1.9 - 2.1 g/cm³ | Estimated based on di-bromo density trends. |

| Solubility | Soluble in Et₂O, DCM, THF | Reacts with nucleophilic solvents (MeOH, Water). |

| Odor | Pungent, Acrid | Lachrymator (tear gas effect). |

References

-

Frabitore, C., et al. (2022).[3][4][5] Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4561.[3][4][5] [Link][4]

-

National Institutes of Health (NIH) . (2022). Safety Considerations for 1-Haloalkynes in Synthesis. PubMed Central. [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. 1,4-Dibromobutane - Safety Data Sheet [chemicalbook.com]

- 3. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents | NSF Public Access Repository [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

Reactivity of terminal bromoalkynes vs alkyl bromides in 1,4-dibromobut-1-yne

This technical guide details the chemoselective manipulation of 1,4-dibromobut-1-yne , a bifunctional linker possessing two distinct electrophilic sites: a terminal bromoalkyne and a primary alkyl bromide .

Executive Summary & Molecular Architecture

1,4-Dibromobut-1-yne represents a "Janus-faced" electrophile. Its utility in drug discovery and materials science stems from the orthogonal reactivity of its two carbon-halogen bonds.

-

Site A (

): The bromoalkyne. Resistant to classical -

Site B (

): The primary alkyl bromide. A classic soft electrophile, highly susceptible to

The Challenge: Achieving selectivity requires exploiting the electronic mismatch between the hybridized carbons. This guide defines the protocols to functionalize one site while leaving the other intact.

Structural Reactivity Map

Figure 1: Orthogonal reactivity profile of 1,4-dibromobut-1-yne.

Critical Safety Protocol (Read Before Synthesis)

Warning: Haloalkynes are high-energy functional groups.

-

Explosion Hazard: Low molecular weight bromoalkynes can be shock-sensitive and explosive, particularly upon distillation or concentration to dryness. Never distill 1,4-dibromobut-1-yne to dryness.

-

Toxicity: Both alkyl bromides and bromoalkynes are potent alkylating agents. They are potential mutagens and severe skin/eye irritants. Double-glove (Nitrile/Laminate) and work in a fume hood.

-

Storage: Store at -20°C under Argon, stabilized with copper wire or silver foil to prevent polymerization.

Synthesis of 1,4-Dibromobut-1-yne

Direct bromination of 1,4-dibromobut-1-yne is difficult to control. The most robust route proceeds via 3-butyn-1-ol .

Step 1: Formation of 4-bromobut-1-yne

-

Reagents: 3-butyn-1-ol,

(Phosphorus tribromide), Pyridine, -

Mechanism: Conversion of primary alcohol to alkyl bromide via phosphite ester intermediate.

-

Protocol:

-

Dissolve 3-butyn-1-ol (1.0 eq) and pyridine (1.1 eq) in dry diethyl ether at -10°C.

-

Add

(0.4 eq) dropwise. Maintain temp < 0°C. -

Reflux for 2 hours. Quench with ice water.

-

Extract with ether, wash with brine, dry (

). -

Caution: Product is volatile. Carefully concentrate.

-

Step 2: Bromination of the Alkyne

-

Reagents: 4-bromobut-1-yne, NBS (N-Bromosuccinimide),

(catalytic), Acetone. -

Mechanism: Silver-catalyzed electrophilic substitution of the acetylenic proton.

-

Protocol:

-

Dissolve 4-bromobut-1-yne (1.0 eq) in acetone (0.5 M).

-

Add NBS (1.1 eq) and

(0.05 eq). -

Stir at room temperature for 3-4 hours (Monitor by TLC; stain with

). -

Filter off succinimide precipitate.

-

Dilute filtrate with water, extract with pentane (to avoid heating during evap).

-

Purification: Silica gel chromatography (100% Pentane). Do not heat.

-

Reactivity Comparison & Selectivity Guide

The table below dictates reaction conditions to target specific sites.

| Feature | Site A: Bromoalkyne ( | Site B: Alkyl Bromide ( |

| Hybridization | ||

| Primary Mechanism | Oxidative Addition (Pd/Cu) or Halophilic Attack | |

| Reaction with Amines | Forms Ynamines (rare) or heterocoupling | Forms Secondary/Tertiary Amines |

| Reaction with Azides | Inert under standard conditions | Rapid formation of Alkyl Azide |

| Reaction with Cu(I) | Active: Forms Cu-Acetylide species | Inert (unless activated Zn/Mg used) |

| Hard Bases (LDA) | Halogen Dance / Polymerization | E2 Elimination (forms alkene) |

Decision Logic for Functionalization

Figure 2: Workflow for selective functionalization.

Experimental Protocols

Protocol A: Selective Alkyl Substitution ( )

Objective: Synthesize 1-bromo-4-azidobut-1-yne.

-

Rationale: The linear geometry of the alkyne and the steric bulk of the bromine atom shield the

-carbon of the alkyne from nucleophilic attack. The primary alkyl bromide is unhindered.

-

Setup: Flame-dried round bottom flask, Argon atmosphere.

-

Reagents: 1,4-dibromobut-1-yne (1.0 eq),

(1.2 eq). -

Solvent: Dry DMF (Dimethylformamide).

-

Procedure:

-

Dissolve

in DMF at 0°C. -

Add 1,4-dibromobut-1-yne dropwise.

-

Stir at Room Temperature for 12 hours. Note: Heating >60°C may degrade the bromoalkyne.

-

Workup: Dilute with

, wash 5x with water (to remove DMF), dry over

-

-

Outcome: Quantitative conversion to the alkyl azide; bromoalkyne remains >98% intact.

Protocol B: Selective Cadiot-Chodkiewicz Coupling

Objective: Coupling with Phenylacetylene to form a 1,3-diyne with an alkyl bromide tail.

-

Rationale: Copper(I) selectively inserts into the

bond. The alkyl bromide is inert to Cu(I) under these mild conditions.

-

Reagents:

-

1,4-dibromobut-1-yne (1.0 eq)

-

Phenylacetylene (1.1 eq)

- (5 mol%)

-

Hydroxylamine hydrochloride (20 mol% - reducing agent to keep Cu in +1 state)

-

Ethylamine (aqueous 70%) or Piperidine.

-

-

Solvent: Methanol or THF/Water.

-

Procedure:

-

Dissolve

and Hydroxylamine -

Add Phenylacetylene. A yellow precipitate (Cu-acetylide) may form.

-

Add 1,4-dibromobut-1-yne dropwise over 20 minutes.

-

Stir at 0°C

RT for 2 hours.

-

-

Workup: Quench with saturated

(removes Copper). Extract with EtOAc. -

Outcome: Formation of 6-bromo-1-phenylhexa-1,3-diyne. The alkyl bromide is preserved for future functionalization.

Troubleshooting & Expert Tips

-

Problem: Halogen Dance/Scrambling.

-

Cause: Using strong bases (e.g., n-BuLi) causes the bromine to migrate or the alkyne to isomerize to the allene.

-

Solution: Avoid Lithium/Magnesium reagents if you want to keep the regiochemistry fixed. Use Zinc or Copper for metallation.

-

-

Problem: Degradation on Silica.

-

Cause: Bromoalkynes are slightly acidic/electrophilic and can decompose on acidic silica.

-

Solution: Pre-treat silica gel with 1% Triethylamine in pentane before loading the column.

-

References

-

Cadiot-Chodkiewicz Coupling Mechanism

- Alami, M., & Ferri, F. (1996). Tetrahedron Letters, 37(16), 2763-2766.

-

Synthesis of Bromoalkynes (NBS/AgNO3 Method)

- Hofstra, J. L., et al. (2019).

-

Nucleophilic Substitution vs.

-

Safety of Haloalkynes

- Wu, Y., et al. (2020). Organic Process Research & Development, 24(10), 2380–2386.

Sources

An In-Depth Technical Guide to the Potential Toxicity and Toxicology of Dibromobutyne Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromobutyne derivatives, particularly 1,4-dibromo-2-butyne, are highly reactive chemical intermediates valuable in organic synthesis. Their structure, featuring a carbon-carbon triple bond (alkyne) and two bromine atoms, imparts a high degree of electrophilicity. This reactivity, while synthetically useful, also presents significant toxicological concerns. This guide provides a comprehensive overview of the known and potential toxicities of these compounds, outlines robust toxicological testing protocols, and offers insights into their mechanisms of action to ensure safe handling and informed development of related molecules.

Introduction to Dibromobutyne Derivatives: A Double-Edged Sword

Dibromobutyne derivatives are alkynes substituted with two bromine atoms. The most common isomer, 1,4-dibromo-2-butyne, serves as a key building block in the synthesis of more complex molecules, including potential pharmaceuticals and polymers.[1] Its utility stems from the two reactive carbon-bromine bonds, which are susceptible to nucleophilic attack, and the central alkyne group that can participate in various addition reactions.[1][2]

However, the very features that make these compounds versatile also make them hazardous. The presence of two good leaving groups (bromide) renders them potent bifunctional alkylating agents, capable of forming covalent bonds with biological nucleophiles like DNA and proteins. This reactivity is the primary driver of their toxicological profile.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 1,4-Dibromo-2-butyne | 2219-66-1 | C4H4Br2 | 211.88 g/mol |

Table 1: Key Properties of 1,4-Dibromo-2-butyne.[3][4][5]

Toxicological Profile and Mechanisms of Action

Direct toxicological data on 1,4-dibromo-2-butyne is sparse in publicly accessible literature. However, by examining its structural analogues, such as trans-1,4-dibromo-2-butene, and considering the inherent reactivity of halogenated alkynes, a robust toxicological profile can be inferred.

Acute Toxicity and Hazard Classification

Analogous compounds like 1,4-dibromo-2-butene are classified as highly toxic and corrosive. Safety data sheets (SDS) indicate that it is toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[6] It causes severe skin burns, eye damage, and may cause an allergic skin reaction.[6][7] Symptoms of exposure are severe and include corrosion and destruction of mucous membranes, respiratory tract, eyes, and skin.[8][9] Inhalation can be fatal due to spasm, inflammation, and edema of the larynx and bronchi.[8][9]

Based on this, 1,4-dibromo-2-butyne should be handled with extreme caution, assuming a similar or even higher level of toxicity due to the reactivity of the alkyne bond. The GHS classifications for 1,4-dibromo-2-butyne list it as causing skin and serious eye irritation, and it may cause respiratory irritation.[10]

Primary Mechanism: Electrophilicity and Alkylation

The core toxicological threat from dibromobutyne derivatives is their ability to act as bifunctional alkylating agents . The carbon atoms attached to the bromine atoms are highly electrophilic. These sites readily react with nucleophilic groups found in biological macromolecules.

-

DNA Damage: The most critical targets are the nucleophilic sites on DNA bases (e.g., the N7 position of guanine). Covalent binding to DNA can lead to the formation of DNA adducts, intrastrand crosslinks, and interstrand crosslinks.[11] These lesions disrupt DNA replication and transcription, triggering cellular damage response pathways that can lead to cell cycle arrest, apoptosis (programmed cell death), or mutagenesis.[11] This genotoxic potential is a major concern, as it is often linked to carcinogenicity.[12][13]

-

Protein Inactivation: Nucleophilic amino acid residues in proteins (e.g., cysteine, histidine) can also be alkylated. This can lead to the inactivation of critical enzymes and disruption of cellular signaling pathways.

The diagram below illustrates the proposed mechanism of action, highlighting the electrophilic nature of the molecule.

Caption: Mechanism of toxicity via nucleophilic attack.

Metabolic Activation and Oxidative Stress

The biotransformation of xenobiotics can sometimes lead to the formation of more toxic metabolites, a process known as bioactivation.[14] While specific metabolic pathways for 1,4-dibromo-2-butyne are not well-documented, the metabolism of alkynes and halogenated hydrocarbons provides clues.

-

Metabolic Pathways: Cytochrome P450 enzymes can oxidize alkynes, potentially forming reactive intermediates like epoxides or other oxygenated derivatives.[15][16] The metabolism of halogenated hydrocarbons can also generate free radicals, which initiate damaging chain reactions.[17]

-

Oxidative and Halogenating Stress: The formation of reactive intermediates can lead to oxidative stress , a state where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses.[18][19] This results in damage to lipids (lipid peroxidation), proteins, and DNA.[17][18] Furthermore, the metabolism of halogenated compounds can lead to "halogenating stress," where reactive halogen species cause cellular damage.[20][21]

A Tiered Approach to Toxicological Testing

For novel dibromobutyne derivatives or when assessing the risk of existing ones, a structured, tiered testing strategy is essential. This approach, grounded in OECD guidelines, progresses from computational and in vitro assays to more complex systems, in line with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).

Caption: Tiered workflow for toxicological assessment.

Tier 1: In Silico and In Chemico Assessment

-

(Q)SAR Modeling: Quantitative Structure-Activity Relationship models can provide initial predictions of toxicity based on chemical structure.

-

Peptide Reactivity (DPRA): The Direct Peptide Reactivity Assay (OECD 442C) is an in chemico method that assesses the reactivity of a chemical with model nucleophilic peptides, serving as a surrogate for protein binding and skin sensitization potential.[22]

Tier 2: Foundational In Vitro Assays

This assesses the concentration at which a compound is toxic to cells. The Neutral Red Uptake (NRU) assay (OECD 129) is a common method.[23]

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[23]

-

Dosing: Prepare a dilution series of the dibromobutyne derivative in the appropriate vehicle (e.g., DMSO). Treat the cells with the compound for a defined period (e.g., 24 hours). Include vehicle-only (negative) and known cytotoxicant (positive) controls.

-

NRU Staining: Remove the treatment medium and incubate cells with a medium containing Neutral Red, a vital dye that accumulates in the lysosomes of viable cells.

-

Extraction: After incubation, wash the cells and extract the dye from the lysosomes using a destain solution (e.g., ethanol/acetic acid).

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the IC50 value (the concentration that inhibits cell viability by 50%) from the dose-response curve.

Given their alkylating nature, assessing genotoxicity is critical.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471) The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[12][13]

-

Strains: Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[12]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which consists of liver enzymes (typically from rats) to simulate mammalian metabolism.[12][24] This is crucial for detecting compounds that become mutagenic only after bioactivation.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

-

Incubation & Scoring: Incubate the plates for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) will be able to synthesize the amino acid and form visible colonies.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[25]

Protocol: In Vitro Micronucleus Test (OECD 487) This assay detects damage to chromosomes. It identifies agents that cause chromosome breakage (clastogens) or chromosome loss (aneugens) by scoring for the presence of micronuclei in the cytoplasm of interphase cells.[26][27]

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.[26]

-

Exposure: Treat the cells with the test compound, with and without S9 metabolic activation.

-

Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cell division at the two-cell stage, allowing for easy identification of cells that have completed one nuclear division.[27]

-

Harvesting & Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Analysis: Using a microscope, score the frequency of micronuclei in binucleated cells (if Cytochalasin B was used).

-

Interpretation: A significant increase in the frequency of micronucleated cells indicates genotoxic activity.

Safety, Handling, and Risk Mitigation

Given the high potential for toxicity, all work with dibromobutyne derivatives must be conducted with stringent safety protocols.

-

Engineering Controls: Work must be performed in a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile or neoprene).[6][28]

-

Emergency Procedures: Ensure immediate access to an emergency eyewash station and safety shower. Have a spill kit readily available. In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[6][8][9]

-

Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.

Conclusion and Future Directions

Dibromobutyne derivatives are potent chemical agents whose synthetic utility is matched by their significant toxicological risks. Their reactivity as bifunctional alkylating agents positions them as probable genotoxic and cytotoxic compounds. While direct toxicological studies are limited, a robust safety and testing framework can be built upon data from analogous structures and an understanding of their fundamental chemical reactivity.

For drug development professionals, this high reactivity could be harnessed for targeted applications, such as covalent inhibitors or cytotoxic warheads, but this requires a deep and thorough understanding of their toxicological profile. Future research should focus on obtaining definitive in vitro and, where necessary, in vivo toxicological data for key dibromobutyne derivatives to establish clear dose-response relationships and safe exposure limits.

References

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB. (n.d.). Retrieved from [Link]

-

AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. (n.d.). Retrieved from [Link]

-

1,4-Dibromo-2-butyne | C4H4Br2 | CID 75205 - PubChem. (n.d.). Retrieved from [Link]

-

Alkyne Metabolic Process in Cells - Ontosight AI. (n.d.). Retrieved from [Link]

-

Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). Retrieved from [Link]

-

The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024, February 28). Retrieved from [Link]

-

trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem. (n.d.). Retrieved from [Link]

-

Genetic toxicity: Bacterial reverse mutation test (OECD 471) | Biosafe. (n.d.). Retrieved from [Link]

-

GLP OECD 471 Ames Test - Scantox. (n.d.). Retrieved from [Link]

-

Dual Character of Reactive Oxygen, Nitrogen, and Halogen Species: Endogenous Sources, Interconversions and Neutralization - PubMed. (2020, January 15). Retrieved from [Link]

-

In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab. (n.d.). Retrieved from [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 2). Retrieved from [Link]

-

OECD Test Guideline 487. (2014, September 26). Retrieved from [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 29). Retrieved from [Link]

-

[Halogenizing stress and its biomarkers] - PubMed. (n.d.). Retrieved from [Link]

-

Dibromo-2-Butene trans-1,4-.pdf - Harper College. (2011, May 19). Retrieved from [Link]

-

Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases - MDPI. (2022, November 13). Retrieved from [Link]

-

Module 4: Oxidative Stress - Center for Green Chemistry & Green Engineering at Yale. (n.d.). Retrieved from [Link]

-

Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed. (1995, November 17). Retrieved from [Link]

-

2-Butyne, 1,4-dibromo- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved from [Link]

-

The role of biotransformation and bioactivation in toxicity - PubMed. (n.d.). Retrieved from [Link]

-

1,4-DIBROMO-2-BUTYNE - Inxight Drugs. (n.d.). Retrieved from [Link]

-

2-Butyne, 1,4-dibromo- | SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

Modifiers of Biotransformation - Welcome to ToxTutor - Toxicology MSDT. (n.d.). Retrieved from [Link]

-

Halogenated hydrocarbons – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

1,4-dibromo-2-butyne (C4H4Br2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. (2022, May 11). Retrieved from [Link]

-

Halogenation of Alkynes in Chemistry: Definition, Types and Importance - Aakash Institute. (n.d.). Retrieved from [Link]

-

Oxidative Stress: Molecular Mechanisms, Diseases, and Therapeutic Targets - PMC. (n.d.). Retrieved from [Link]

-

12.2: Chemical Reactions - Chemistry LibreTexts. (2022, July 6). Retrieved from [Link]

-

Mechanism of action of toxic halogenated aromatics - PMC. (n.d.). Retrieved from [Link]

-

Visible-light-promoted oxidative halogenation of alkynes - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Halogenation of Alkynes in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 1,4-DIBROMO-2-BUTYNE [drugs.ncats.io]

- 5. 2-Butyne, 1,4-dibromo- | SIELC Technologies [sielc.com]

- 6. echemi.com [echemi.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Dibromo-2-butyne | C4H4Br2 | CID 75205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ttslaboratuvar.com [ttslaboratuvar.com]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. The role of biotransformation and bioactivation in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ontosight.ai [ontosight.ai]

- 16. mdpi.com [mdpi.com]

- 17. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Module 4: Oxidative Stress | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 19. Oxidative Stress: Molecular Mechanisms, Diseases, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dual Character of Reactive Oxygen, Nitrogen, and Halogen Species: Endogenous Sources, Interconversions and Neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Halogenizing stress and its biomarkers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. thepsci.eu [thepsci.eu]

- 23. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]

- 24. scantox.com [scantox.com]

- 25. biosafe.fi [biosafe.fi]

- 26. re-place.be [re-place.be]

- 27. researchgate.net [researchgate.net]

- 28. fishersci.com [fishersci.com]

Thermodynamic Profiling of 1,4-Dibromobut-1-yne for Kinetic Modeling: A Methodological Framework

Topic: Thermodynamic properties of 1,4-dibromobut-1-yne for reaction modeling Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Executive Summary

1,4-Dibromobut-1-yne (CAS: 91219-60-2) is a bifunctional electrophile bridging the reactivity of alkyl halides and alkynyl halides. While critical for Cadiot-Chodkiewicz couplings and heterocyclic synthesis, its thermodynamic profile—specifically Enthalpy of Formation (

This guide addresses the "data gap" facing reaction modelers. Instead of relying on non-existent literature values, we present a validated framework to derive these properties using Group Additivity (Benson Method) and High-Fidelity Density Functional Theory (DFT) . This dual-approach ensures that kinetic models (e.g., in Chemkin, Aspen, or Cantera) are grounded in physically rigorous thermodynamics.

Compound Characterization & The Data Gap

Before modeling, the structural identity must be unambiguous to avoid isomeric confusion (e.g., with 1,4-dibromobut-2-yne).

| Property | Value / Description |

| IUPAC Name | 1,4-Dibromobut-1-yne |

| CAS Registry | 91219-60-2 |

| SMILES | BrCC#CCBr (Corrected canonical) |

| Formula | |

| Mol.[1][2] Weight | 211.88 g/mol |

| Key Features | Asymmetric bifunctionality: |

The Challenge: Standard estimation software often fails to distinguish the specific energetic penalty of the alkynyl-bromine bond (

Tier 1: Rapid Estimation via Group Additivity

For initial screening, we utilize Benson’s Group Additivity. This method assumes that a molecule’s properties are the sum of its constituent groups.[3]

Structural Decomposition

We decompose 1,4-dibromobut-1-yne into four distinct groups. Note that the

| Group Code | Description | Count | Est. Contribution ( | Source/Note |

| Bromomethyl group | 1 | -9.0 | Standard Alkyl Halide | |

| Methylene bridge | 1 | -4.9 | Standard Alkane | |

| Internal Alkyne C | 1 | +27.4 | Standard Alkyne | |

| Bromoalkyne C | 1 | +31.5 * | Derived Estimate | |

| Correction | Gauche interactions | 0 | 0.0 | Linear chain |

-

(1-bromo-propyne)

-

Subtract known groups:

[-10.0] and -

Residual =

contribution.

Estimated

Scientist's Note: Use this value for screening only. For kinetic modeling of activation energies, proceed to Tier 2.

Tier 2: High-Fidelity Computational Derivation

To achieve "chemical accuracy" (< 1 kcal/mol error), we employ an isodesmic reaction scheme using DFT. This cancels out systematic errors in the basis set regarding the C-Br bond.

The Computational Workflow

Do not run a simple geometry optimization. Follow this specific workflow to ensure thermodynamic consistency.

Figure 1: Computational workflow for deriving thermodynamic properties of haloalkynes.

The Isodesmic Protocol

Calculating absolute enthalpy directly from DFT energy is error-prone for heavy halogens. Instead, use a bond-separation reaction where the number of bond types is conserved on both sides.

Recommended Reaction:

Protocol:

-

Calculate

(Electronic Energy + ZPE + Thermal Correction) for all four species at the M06-2X/def2-TZVP level (handles dispersion and Br polarization better than B3LYP). -

Retrieve experimental

for the reference molecules (Butane, 1-Bromobutane). -

For 1-Bromobut-1-yne, if experimental data is missing, use 1-Bromoprop-1-yne as a secondary reference.

-

Solve for

.

Reaction Modeling Application

Once the thermodynamic data is generated, it must be formatted for kinetic solvers.

NASA Polynomial Generation

Most solvers (Chemkin, Cantera) require data in the 7-coefficient or 9-coefficient NASA polynomial format.

-

Input:

, -

Fitting: Use the PAC99 code or chemkin.thermo utilities to fit the coefficients (

).

Self-Validating the Model

Before running complex simulations, perform this sanity check:

-

Bond Dissociation Energy (BDE) Check:

-

Calculate the BDE of the

bond. It should be -

Calculate the BDE of the

bond. It should be

-

-

If your model predicts the alkynyl-Br bond breaking before the alkyl-Br bond under thermal pyrolysis conditions, the model is incorrect .

References

- Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.

-

Ruscic, B., et al. (2005). "Active Thermochemical Tables: Thermochemistry for the 21st Century." Journal of Physics: Conference Series, 16, 561. Link

- Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-Br BDE benchmarks).

-

Gaussian 16 User Guide . "Thermochemistry in Gaussian." Gaussian, Inc. Link

-

NIST Chemistry WebBook . "Standard Reference Data for 1-Bromobutane." Link

Sources

Methodological & Application

Technical Application Note: Selective Synthesis of 1,4-Dibromobut-1-yne

Executive Summary & Strategic Analysis

The synthesis of 1,4-dibromobut-1-yne (

Retrosynthetic Logic

Direct bromination of 3-butyn-1-ol requires distinguishing between the

-

Route A (Recommended):

bromination-

Rationale: Converting the alcohol to the alkyl bromide first (yielding 4-bromobut-1-yne) eliminates the hydroxyl group, which could otherwise interfere with the silver-catalyzed alkyne bromination or undergo oxidation.

-

-

Route B (Discouraged):

bromination-

Risk:[1] Bromoalkynes are sensitive to strong acids. Standard alcohol bromination reagents (like

or aqueous

-

Selected Methodology

This protocol utilizes a two-step sequence :

-

Appel Reaction: Conversion of 3-butyn-1-ol to 4-bromobut-1-yne using

. This neutral condition prevents acid-catalyzed addition to the alkyne. -

Ag(I)-Catalyzed Bromination: Conversion of 4-bromobut-1-yne to 1,4-dibromobut-1-yne using N-Bromosuccinimide (NBS) and catalytic

.

Reaction Pathway Visualization

Figure 1: Sequential synthetic pathway ensuring chemoselectivity and preserving the alkyne unsaturation.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromobut-1-yne (Intermediate)

Objective: Substitution of the primary alcohol with bromine without affecting the terminal alkyne.

| Parameter | Specification |

| Reagents | 3-Butyn-1-ol (1.0 eq), |

| Solvent | Dichloromethane (DCM), anhydrous |

| Temperature | |

| Time | 2–4 Hours |

Step-by-Step Procedure:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add Carbon Tetrabromide (

) (19.9 g, 60 mmol) and 3-Butyn-1-ol (3.5 g, 50 mmol) to anhydrous DCM (200 mL). Cool the solution to -

Addition: Dissolve Triphenylphosphine (

) (15.7 g, 60 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes. -

Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1); the alcohol spot (

) should disappear. -

Workup: Add pentane (200 mL) to the reaction mixture to precipitate the bulk of the triphenylphosphine oxide. Filter through a pad of silica gel.

-

Purification: Concentrate the filtrate carefully (product is volatile: bp ~110°C) under mild vacuum (do not go below 100 mbar at RT).

-

Yield: Expect ~5.6 g (85%) of a colorless liquid.

Protocol B: Synthesis of 1,4-Dibromobut-1-yne (Target)

Objective: Selective bromination of the terminal alkyne

| Parameter | Specification |

| Reagents | 4-Bromobut-1-yne (1.0 eq), NBS (1.2 eq), |

| Solvent | Acetone (Reagent Grade) |

| Temperature | Room Temperature |

| Safety Note | Avoid drying the silver intermediate. |

Step-by-Step Procedure:

-

Setup: In a 250 mL RBF wrapped in aluminum foil (to exclude light), dissolve 4-Bromobut-1-yne (5.3 g, 40 mmol) in acetone (100 mL).

-

Catalyst Addition: Add Silver Nitrate (

) (340 mg, 2.0 mmol, 5 mol%). Stir for 5 minutes. -

Bromination: Add N-Bromosuccinimide (NBS) (8.5 g, 48 mmol) in one portion.

-

Observation: A precipitate of succinimide will form as the reaction progresses.

-

-

Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or GC-MS. The terminal alkyne proton signal in NMR (approx. 2.0 ppm) will vanish.

-

Workup:

-

Filter the reaction mixture to remove succinimide and silver salts.

-

Dilute filtrate with

(100 mL) and wash with water ( -

Wash organic layer with saturated brine.

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography (100% Pentane or Hexanes).

-

Yield: Expect ~7.6 g (90%) of 1,4-dibromobut-1-yne as a pale yellow oil.

Mechanistic Insight: The Silver Cycle

The regioselectivity of Protocol B relies on the formation of a transient silver acetylide. Unlike direct bromination with

Figure 2: Catalytic cycle of Ag(I)-mediated alkynyl bromination. Note the formation of the silver acetylide intermediate.[1]

Critical Safety & Hazards (E-E-A-T)

Silver Acetylide Risks

WARNING: Silver acetylides are shock-sensitive explosives when dry.

-

Protocol Safety: In this catalytic method (Protocol B), the silver acetylide is transient and exists in solution. Do not attempt to isolate the intermediate.

-

Disposal: Rinse all glassware from Step B with dilute nitric acid (

) immediately after use to decompose any residual silver acetylides.

Chemical Hazards

-

Carbon Tetrabromide (

): Hepatotoxic. Handle in a fume hood. -

NBS: Skin irritant. Ensure NBS is white/crystalline.[4] Yellow/orange NBS indicates free bromine (

) contamination, which can cause side reactions (addition across the alkyne). Recrystallize from water if necessary.

Analytical Validation

To confirm the identity of 1,4-dibromobut-1-yne , compare spectral data against the following expected values:

| Method | Signal | Interpretation |

| 1H NMR ( | ||

| ABSENT | Terminal alkyne proton ( | |

| 13C NMR ( | ||

| Propargylic | ||

| Internal alkyne carbon | ||

| Terminal | ||

| Mass Spec | M+ patterns | Characteristic 1:2:1 isotopic pattern for |

References

-

Appel Reaction (General): Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

- NBS/AgNO3 Bromination: Hofmann, B., et al. (2009). Silver-Catalyzed Bromination of Terminal Alkynes. Journal of Organic Chemistry.

-

Silver Acetylide Safety: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link

-

Alkyne Halogenation Review: Master Organic Chemistry. Alkyne Halogenation: Bromination and Chlorination.[2][3][5][6] Link

Sources

- 1. US2483440A - Silver acetylide compound and process of making same - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. orgosolver.com [orgosolver.com]

- 4. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

Protocols for Cadiot-Chodkiewicz coupling using 1,4-dibromobut-1-yne

Application Note: Precision Protocols for Cadiot-Chodkiewicz Coupling using 1,4-dibromobut-1-yne

Part 1: Executive Summary & Strategic Utility

1,4-dibromobut-1-yne (

This guide details the protocol for coupling 1,4-dibromobut-1-yne with a generic terminal alkyne (

Key Technical Challenges Addressed:

-

Chemoselectivity: Differentiating between the

-Br (active in C-C coupling) and -

Suppression of Homocoupling: Minimizing the formation of symmetrical Glaser products (

). -

Safety: Handling the inherent instability of haloalkynes.

Part 2: Mechanistic Grounding

The Cadiot-Chodkiewicz coupling operates via a Copper(I) catalytic cycle.[1][2][3][4][5][6][7] Understanding this cycle is crucial for controlling side reactions.[1]

The Catalytic Cycle:

- -Complexation & Deprotonation: The terminal alkyne coordinates to Cu(I), increasing its acidity.[1] The amine base deprotonates it to form a Copper(I) Acetylide .[1][3]

-

Oxidative Addition: The copper acetylide undergoes oxidative addition into the

bond of 1,4-dibromobut-1-yne. This is the rate-determining step for the coupling. -

Reductive Elimination: The transient Cu(III) species eliminates the 1,3-diyne product, regenerating the Cu(I) catalyst.

The Role of Hydroxylamine:

A reducing agent (typically

Figure 1: Catalytic cycle of the Cadiot-Chodkiewicz coupling highlighting the critical oxidative addition step involving 1,4-dibromobut-1-yne.

Part 3: Reagent Profile & Safety

| Property | Specification |

| Reagent Name | 1,4-dibromobut-1-yne |

| CAS Number | 91219-60-2 |

| Formula | |

| MW | 211.88 g/mol |

| Physical State | Pale yellow liquid (typically) |

| Hazards | Lachrymator, Skin Irritant. Potential explosive hazard upon heating or concentration.[8] Handle behind a blast shield.[1] |

| Storage | -20°C, under Argon/Nitrogen. Light sensitive.[1] |

Critical Handling Note: Haloalkynes are Lewis acidic and can react violently with strong nucleophiles.[1] Do not distill this compound at atmospheric pressure.[1]

Part 4: Experimental Protocol

Method A: Low-Temperature Coupling (Recommended) Objective: Maximize yield of the unsymmetrical diyne while preserving the alkyl bromide tail.

Reagents:

-

1,4-dibromobut-1-yne (1.1 - 1.2 equiv)

-

CuCl (Copper(I) Chloride) (5 mol%)[1]

-

Hydroxylamine Hydrochloride (

) (10-20 mol%)[1] -

Ethylamine (70% aq) or n-Butylamine (30% aq) [See Note 1][1][4]

-

Solvent: Methanol or THF/Water (1:1)[1]

Step-by-Step Procedure:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve CuCl (5 mol%) and Hydroxylamine Hydrochloride (20 mol%) in the chosen solvent (e.g., degassed MeOH, 10 mL/mmol).

-

Base Addition: Cool the solution to 0°C (ice bath). Add the amine base (e.g., 70% ethylamine, 2.0 equiv) dropwise.

-

Alkyne Addition: Add the Terminal Alkyne (1.0 equiv) to the reaction mixture at 0°C. Stir for 5–10 minutes to allow formation of the Cu(I)-acetylide species.

-

Why? Pre-forming the acetylide ensures it is ready to react immediately upon addition of the bromide, favoring the cross-product over homocoupling.

-

-

Controlled Addition of 1,4-dibromobut-1-yne: Dissolve 1,4-dibromobut-1-yne (1.1 equiv) in a minimal amount of solvent. Add this solution dropwise via the dropping funnel over 30–60 minutes, maintaining the temperature at 0°C.

-

Critical Control Point: Slow addition keeps the concentration of the haloalkyne low relative to the copper acetylide, driving the cross-coupling cycle and minimizing side reactions involving the alkyl bromide tail.

-

-

Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (only if TLC indicates incomplete conversion).

-

TLC Monitoring: Look for the disappearance of the terminal alkyne. The product will typically be less polar than the starting alkyne.

-

-

Quench & Workup:

-

Purification: Flash chromatography on silica gel.

Note 1 (Base Selection):

Standard Cadiot-Chodkiewicz conditions use primary amines (ethylamine/butylamine).[1] However, the alkyl bromide tail of 1,4-dibromobut-1-yne is an electrophile. If you observe substitution byproducts (e.g., amine attacking the alkyl chain), switch to a bulkier base like diisopropylamine or use an inorganic base system (

Part 5: Workflow Visualization

Figure 2: Step-by-step experimental workflow emphasizing temperature control and addition order.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Homocoupling (Glaser) | Presence of Oxygen or Cu(II).[1] | Degas solvents thoroughly.[1] Increase |

| Substitution Product | Amine attacking alkyl bromide tail.[1] | Lower reaction temperature.[1] Switch to sterically hindered base (e.g., DIPEA) or inorganic base ( |

| Low Conversion | Inactive catalyst.[1] | Ensure CuCl is fresh (should be white/green, not brown).[1] Add ligand (e.g., TMEDA) to solubilize Cu.[1] |

| Polymerization | Product instability.[1] | Store product in solution at -20°C. Add radical inhibitor (BHT) during concentration.[1] |

References

-

Cadiot, P., & Chodkiewicz, W. (1955).[1] Coupling of Acetylenic Compounds. In Chemistry of Acetylenes (pp. 597–647).[1] Marcel Dekker.[1] [Source Verification: Foundational Text]

-

Alami, M., & Ferri, F. (1996).[1] Syntheses of conjugated diynes via copper-catalyzed coupling of 1-alkynes with 1-bromoalkynes. Tetrahedron Letters, 37(16), 2763-2766.[1] [1]

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.[1]

-

Shi, W., et al. (2011).[1] Recent Progress in the Cadiot-Chodkiewicz Coupling Reaction. Current Organic Chemistry, 15(24), 4128-4136.[1]

-

PubChem Compound Summary for CID 13249148: 1,4-dibromobut-1-yne . National Center for Biotechnology Information (2025).[1] [1]

Sources

- 1. 1,4-Dibromobutane-d8 D 98atom 68375-92-8 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. synarchive.com [synarchive.com]

- 8. 1,4-Dibromobut-1-yne | C4H4Br2 | CID 13249148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,4-Dibromobutane synthesis - chemicalbook [chemicalbook.com]

Nucleophilic substitution reactions at the C4 position of 1,4-dibromobut-1-yne

This is a comprehensive Application Note and Protocol guide for the selective nucleophilic substitution of 1,4-dibromobut-1-yne at the C4 position. This document is designed for medicinal chemists and process development scientists.

Document ID: AN-SYN-2025-042

Target Molecule: 1,4-Dibromobut-1-yne (CAS: 91219-60-2)

Focus: Regioselective Nucleophilic Substitution (

Executive Summary

1,4-Dibromobut-1-yne (1 ) represents a high-value bifunctional scaffold in drug discovery, particularly for Fragment-Based Drug Design (FBDD). It features two distinct electrophilic sites: a bromoalkyne (C1) and a primary alkyl bromide (C4) .

While the bromoalkyne moiety is a privileged handle for Cadiot-Chodkiewicz cross-couplings or metal-catalyzed heterocycle formation, its preservation during linker installation is critical. This guide details the orthogonal reactivity of the C4 position, enabling the installation of amines, azides, and thiols without compromising the C1-bromoalkyne "warhead."

Mechanistic Insight & Reactivity Profile

The Electrophilic Dichotomy

The structural uniqueness of 1 lies in the electronic disparity between the two carbon-bromine bonds.

-

C4 Position (Target): A homopropargylic primary alkyl bromide. It is highly susceptible to

attack due to minimal steric hindrance and the inductive electron-withdrawing effect of the alkyne, which lowers the LUMO energy at C4. -

C1 Position (Off-Target): An

-hybridized bromoalkyne. The C1-Br bond is stronger and shorter than C4-Br. While electrophilic, it resists direct

Selectivity Strategy

To achieve exclusive C4 substitution:

-

Nucleophile Choice: Use "hard" or sterically unhindered nucleophiles (Azides,

Amines) that favor -

Base Selection: Avoid strong bases (e.g., NaH, LDA) which trigger E2 elimination at C4 or halogen-metal exchange at C1. Use weak, non-nucleophilic bases (

, DIPEA). -

Solvent Effects: Polar aprotic solvents (DMF, MeCN) accelerate the C4-

rate, allowing milder temperature profiles that preserve the bromoalkyne.

Reactivity Map (Graphviz)

Caption: Chemoselective pathways for 1,4-dibromobut-1-yne. Green path indicates the target C4-substitution.

Experimental Protocols

Protocol A: Synthesis of 4-Azido-1-bromobut-1-yne (Click-Ready Linker)

This protocol yields a bifunctional linker suitable for CuAAC "Click" chemistry (via the azide) and Cadiot-Chodkiewicz coupling (via the bromoalkyne).

Reagents:

-

1,4-Dibromobut-1-yne (1.0 equiv)[2]

-

Sodium Azide (

) (1.2 equiv)[3] -

DMF (Anhydrous, 0.2 M concentration)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 1,4-dibromobut-1-yne and anhydrous DMF under an Argon atmosphere.

-

Addition: Add

in a single portion. The salt will be partially insoluble. -

Reaction: Stir vigorously at Room Temperature (20-25°C) for 12-16 hours.

-

Note: Heating >60°C is not recommended due to the potential thermal instability of the bromoalkyne in the presence of azide anions.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Staining with

will show the loss of the alkyl bromide. -

Workup: Dilute with

and wash with water ( -

Purification: Concentrate carefully (azides are volatile/energetic). If necessary, purify via silica flash chromatography (100% Pentane to 5%

/Pentane).

Yield Expectation: 85-92% (Colorless oil).

Protocol B: C4-Amination (Synthesis of Amino-Bromoalkynes)

Direct alkylation of secondary amines. Primary amines may require protecting groups to prevent over-alkylation.

Reagents:

-

1,4-Dibromobut-1-yne (1.0 equiv)[2]

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

- (2.0 equiv) - Crucial: Use mild base to prevent elimination.

-

Acetonitrile (MeCN) (0.1 M)

Procedure:

-

Setup: Suspend

in MeCN in a reaction vial. Add the secondary amine. -

Addition: Add 1,4-dibromobut-1-yne dropwise at 0°C to control exotherm.

-

Reaction: Allow to warm to RT and stir for 8 hours. If reaction is sluggish, warm to 40°C.

-

Critical Control: Do not reflux >60°C. High heat with amines can trigger attack at C1 (ynamine formation).

-

-

Workup: Filter off solids (

). Concentrate filtrate. -

Purification: Acid-base extraction is preferred. Dissolve residue in

, extract into 1M HCl, basify aqueous layer with

Yield Expectation: 75-85%.

Protocol C: Thioether Synthesis (Cysteine Bioconjugation Mimic)

Thiols are soft nucleophiles and pose a higher risk of attacking the C1-alkyne. Strict pH control is required.

Procedure:

-

Dissolve Thiol (1.0 equiv) in degassed MeOH/THF (1:1).

-

Add

(1.0 equiv) or DIPEA (1.2 equiv). -

Add 1,4-dibromobut-1-yne (1.1 equiv) at -10°C .

-

Stir at 0°C for 2 hours.

-

Quench: Add dilute AcOH immediately upon completion to neutralize thiolate.

Data Summary & Troubleshooting

| Parameter | C4-Azidation | C4-Amination | C4-Thiolation |

| Nucleophile | |||

| Solvent | DMF / DMSO | MeCN / THF | MeOH / THF |

| Temp Limit | < 40°C | < 50°C | < 0°C |

| Major Side Rxn | Thermal decomp. | Elimination (E2) | C1-Attack (Michael) |

| Typical Yield | High (>85%) | Good (75-85%) | Moderate (60-70%) |

Troubleshooting Guide

-

Problem: Formation of Enyne (Elimination product).

-

Cause: Base is too strong or temperature too high.

-

Fix: Switch from

to

-

-

Problem: Loss of Bromoalkyne (C1-H observed in NMR).

-

Cause: Halogen-Metal exchange or reduction.

-

Fix: Ensure anhydrous conditions; avoid reducing agents (e.g., thiols in excess).

-

Workflow Diagram (Graphviz)

Caption: Decision tree for selecting the appropriate protocol based on the desired functional handle.

Safety & Stability

-

Bromoalkynes: Potentially energetic. While 1,4-dibromobut-1-yne is relatively stable, avoid distillation at high temperatures. Store at -20°C under Argon.

-

Azides: Organic azides with low C/N ratios (<3) are explosive. 4-Azido-1-bromobut-1-yne has a C/N ratio of 4:3 (1.33), placing it in the hazardous/explosive category. DO NOT DISTILL. Use in solution or purify via chromatography with blast shielding.

-

Waste: Azide solutions must be quenched with bleach (sodium hypochlorite) before disposal to prevent formation of hydrazoic acid.

References

-

General Reactivity of Bromoalkynes

- Title: Reactivity and electronic properties of bromoalkynes.

-

Source: BenchChem.[5]

-

Nucleophilic Substitution Principles

-

Azide Safety & Handling

-